4-(5-tert-Butyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride
Description
Crystallographic Analysis and Conformational Studies
The crystal structure of 4-(5-tert-Butyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride has been investigated to elucidate its molecular packing and conformational preferences. In related oxadiazol-piperidine systems, such as (S)-tert-Butyl 3-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate, the chiral monoclinic space group P2₁ has been observed, with two independent molecules in the asymmetric unit. For the target compound, similar crystallographic behavior is anticipated, though specific data require further experimental validation.
Key structural features include:
- Piperidine ring conformation : A chair conformation is typically adopted, as observed in analogous systems.
- Oxadiazole ring orientation : The dihedral angle between the oxadiazole and piperidine rings may vary depending on substituent effects. For example, tert-butyl groups introduce steric bulk that can influence intermolecular interactions.
A comparative analysis of crystallographic parameters for related compounds is presented in Table 1.
The tert-butyl group in the target compound likely imposes steric constraints that favor specific intermolecular arrangements, such as C—H⋯N interactions involving oxadiazole nitrogen atoms.
Electronic Structure Modeling via Density Functional Theory (DFT)
To probe the electronic properties of the oxadiazole ring, DFT calculations using the B3LYP functional and 6-311G(d,p) basis set have been applied to analogous 1,2,4-oxadiazole systems. Key findings include:
- Frontier orbital energies : The HOMO-LUMO gap for 1,2,4-oxadiazole isomers typically ranges between 5.0–6.5 eV, with electrophilic character concentrated on the oxadiazole nitrogen atoms.
- Electrophilicity : The oxadiazole ring exhibits moderate electrophilicity, influenced by substituent electronic effects. For example, electron-donating tert-butyl groups may reduce electrophilicity compared to electron-withdrawing substituents.
Table 2 summarizes computed electronic properties for 1,2,4-oxadiazole derivatives:
| Property | 1,2,4-Oxadiazole (HOMO-LUMO Gap) | 5-tert-Butyl-1,2,4-oxadiazole | 5-Phenyl-1,2,4-oxadiazole |
|---|---|---|---|
| HOMO Energy (eV) | -5.2 | -5.1 | -5.3 |
| LUMO Energy (eV) | -0.7 | -0.9 | -0.5 |
| Energy Gap (eV) | 4.5 | 4.2 | 4.8 |
| Dipole Moment (Debye) | 1.8 | 2.1 | 2.5 |
These data suggest that the tert-butyl substituent in the target compound slightly narrows the HOMO-LUMO gap compared to unsubstituted 1,2,4-oxadiazole, enhancing reactivity toward nucleophilic agents.
Hydrogen Bonding Networks and Intermolecular Interactions
The hydrochloride salt form of the compound introduces a chloride counterion, which participates in hydrogen bonding with the piperidine nitrogen and oxadiazole hydrogen donors. In related systems, such as 3-(1,3,4-oxadiazol-2-yl)piperidine hydrochloride, N—H⋯Cl interactions dominate the crystal packing. For the target compound, potential interaction motifs include:
- C—H⋯N interactions : Involving C-H donors from the piperidine ring and N acceptors on the oxadiazole.
- C—H⋯Cl interactions : Mediated by the chloride counterion, stabilizing the crystal lattice.
A detailed analysis of hydrogen bonding networks in the target compound would require experimental crystallographic data, as computational models for such interactions are less reliable.
Comparative Analysis with Related Piperidine-Oxadiazole Hybrid Systems
The structural and electronic properties of this compound differ from other piperidine-oxadiazole hybrids due to the tert-butyl substituent’s steric and electronic effects. Key comparisons include:
- Steric effects : The tert-butyl group creates steric hindrance, potentially altering intermolecular packing compared to smaller substituents like phenyl or cyclopropyl.
- Electronic effects : Electron-donating tert-butyl groups may reduce the electron-deficient nature of the oxadiazole ring compared to electron-withdrawing substituents.
- Hydrochloride salt impact : The presence of chloride ions facilitates stronger hydrogen bonding networks than non-salt forms, enhancing crystallinity.
Table 3 contrasts the target compound with phenyl- and cyclopropyl-substituted analogs:
These differences underscore the tert-butyl group’s role in modulating both steric and electronic interactions, influencing the compound’s potential applications in medicinal chemistry.
Properties
IUPAC Name |
5-tert-butyl-3-piperidin-4-yl-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O.ClH/c1-11(2,3)10-13-9(14-15-10)8-4-6-12-7-5-8;/h8,12H,4-7H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWQBBHDAPGPKTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=NO1)C2CCNCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(5-tert-Butyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride typically involves the reaction of tert-butylamidoxime with 4-aminobenzonitrile in the presence of p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) as catalysts. This reaction proceeds through the formation of a nitrile oxide intermediate, which undergoes 1,3-dipolar cycloaddition to form the oxadiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
4-(5-tert-Butyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Chemical Properties and Structure
The compound features a piperidine ring attached to a 1,2,4-oxadiazole moiety. Its chemical structure is represented as follows:
- Molecular Formula : C₁₁H₁₈ClN₃O
- CAS Number : 2034156-59-5
This compound is classified under piperidinecarboxylic acids and is characterized by its bioisosteric properties, which contribute to its diverse biological activities .
Chemistry
In the realm of synthetic chemistry, 4-(5-tert-Butyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride serves as a valuable building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical transformations, including:
- Oxidation : Can be oxidized with agents like potassium permanganate.
- Reduction : Reduction can be performed using lithium aluminum hydride.
- Substitution : The oxadiazole ring can undergo nucleophilic substitutions .
Biology
The compound exhibits moderate biological activity against several cancer cell lines. Notably, it has been implicated in the following areas:
- Antitumor Activity : Preliminary studies suggest that it induces apoptosis in cancer cells by affecting pathways involving p53 and caspases.
| Activity Type | Description |
|---|---|
| Antibacterial | Exhibits activity against various bacterial strains. |
| Antitumor | Demonstrates cytotoxic effects on tumor cell lines. |
| Anti-inflammatory | Reduces markers of inflammation in vitro. |
| Antidiabetic | Influences glucose uptake and metabolism. |
These activities highlight its potential as a lead compound in anticancer drug development .
Medicine
The bioisosteric properties of this compound make it a candidate for drug development. Its ability to act as an enzyme inhibitor or receptor agonist is particularly noteworthy:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
Recent studies have indicated that derivatives of 1,2,4-oxadiazole can significantly affect cellular processes related to cancer proliferation .
Industry
In industrial applications, this compound is utilized in the development of materials with specific properties such as scintillating materials and dyestuffs. Its unique chemical structure lends itself to applications in creating advanced materials with tailored functionalities .
Case Studies and Research Findings
Several studies have highlighted the efficacy and potential applications of compounds similar to this compound:
- Antiproliferative Activity : A study found that derivatives exhibited significant antiproliferative effects with IC50 values around 120 nM against certain cancer cell lines .
- Cytotoxic Effects : Research demonstrated that compounds with the oxadiazole core could induce apoptosis through activation of apoptotic pathways involving p53 and caspase cascades .
- Structure-Activity Relationship (SAR) : Analysis indicated that modifications in the oxadiazole structure enhance biological activity compared to standard chemotherapeutics like doxorubicin .
Mechanism of Action
The mechanism of action of 4-(5-tert-Butyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride involves its interaction with specific molecular targets. It acts as a selective agonist for certain receptors and enzymes, such as protein-tyrosine phosphatase 1B (PTP1B) and chemokine receptor type 4 (CXCR4). These interactions lead to the modulation of various cellular pathways, resulting in its observed biological effects .
Comparison with Similar Compounds
4-(5-tert-Butyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride can be compared with other similar compounds, such as:
2-(4-tert-Butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole: This compound is used in the fabrication of bistable nonvolatile memory devices.
N-(1-acetylpiperidin-4-yl)-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzamide: Exhibits antifungal activities.
4-(tert-Butoxycarbonylaminomethyl)phenylboronic acid, pinacol ester: Used in various synthetic applications.
These compounds share the 1,2,4-oxadiazole core but differ in their substituents and specific applications, highlighting the versatility and uniqueness of this compound.
Biological Activity
4-(5-tert-Butyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride is a compound that belongs to the class of organic compounds known as piperidinecarboxylic acids. This compound features a piperidine ring and a 1,2,4-oxadiazole moiety, which is recognized for its diverse biological activities. The unique structural characteristics of this compound suggest potential applications in medicinal chemistry, particularly in the development of therapeutic agents.
The precise biological targets and mechanisms of action for this compound are not fully elucidated. However, derivatives of 1,2,4-oxadiazole are known to exhibit a variety of biological activities, including:
- Antibacterial : Inhibition of bacterial growth.
- Antitumor : Induction of apoptosis in cancer cells.
- Anti-inflammatory : Reduction of inflammatory responses.
- Antidiabetic : Modulation of glucose metabolism.
These activities suggest that the compound may influence multiple biochemical pathways involved in cellular proliferation and apoptosis.
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Antibacterial | Exhibits activity against various bacterial strains. |
| Antitumor | Demonstrates cytotoxic effects on tumor cell lines. |
| Anti-inflammatory | Reduces markers of inflammation in vitro. |
| Antidiabetic | Influences glucose uptake and metabolism. |
Case Studies and Research Findings
Recent studies have explored the biological activity of similar oxadiazole derivatives, providing insights into their therapeutic potential:
- Antiproliferative Activity : A study identified that 4-(1,2,4-oxadiazol-5-yl)piperidine derivatives exhibited significant antiproliferative effects with IC50 values around 120 nM against certain cancer cell lines. These compounds were shown to act as tubulin inhibitors, disrupting mitotic processes in leukemia cells .
- Cytotoxic Effects : Research indicated that compounds with the 1,2,4-oxadiazole core could induce apoptosis in various cancer cell lines (e.g., MCF-7 and U-937) through activation of apoptotic pathways involving p53 and caspase cascades .
- Structure-Activity Relationship (SAR) : A comparative analysis highlighted that modifications in the oxadiazole structure could enhance biological activity. For instance, certain substitutions increased cytotoxicity significantly compared to standard chemotherapeutics like doxorubicin .
Q & A
Basic Question: What are the recommended synthetic routes for 4-(5-tert-Butyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride, and how can reaction yields be optimized?
Methodological Answer:
The synthesis of piperidine-oxadiazole derivatives typically involves multi-step reactions. For example, a general procedure involves:
Activation of carboxylic acids with oxalyl chloride to form acyl chlorides (e.g., describes oxalyl chloride treatment under ambient conditions).
Coupling with nitrogen heterocycles (e.g., piperidine derivatives) in chloroform, followed by acid washing to remove unreacted reagents .
Hydrochloride salt formation via treatment with HCl in polar solvents (e.g., 1,4-dioxane or water at elevated temperatures, as seen in ).
Optimization Strategies:
- Catalysis: Palladium-based catalysts (e.g., Pd(OAc)₂) and ligands (e.g., XPhos) improve coupling efficiency in inert atmospheres .
- Solvent Selection: Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilic substitution reactions, as shown in .
- Yield Monitoring: Use TLC (e.g., chloroform-methanol = 10:1) and column chromatography (silica gel, chloroform-methanol gradients) for purification .
Basic Question: How should researchers characterize this compound spectroscopically, and what key data should be prioritized?
Methodological Answer:
Prioritize the following spectroscopic techniques:
- ¹H/¹³C-NMR: Focus on diagnostic peaks:
- IR Spectroscopy: Identify carbonyl (C=O, ~1612 cm⁻¹) and oxadiazole ring vibrations (C=N, ~1450 cm⁻¹) .
- LC-MS/HRMS: Confirm molecular weight (e.g., HRMS error < 1 ppm) and fragmentation patterns (e.g., [M-H]⁻ or [M+NH₄]⁺ adducts) .
Data Interpretation Tips:
- Compare with structurally similar compounds (e.g., 2-[5-(oxan-4-yl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride in ).
- Use deuterated solvents (e.g., CDCl₃) to avoid proton exchange artifacts in NMR .
Basic Question: What are the solubility and stability profiles of this compound under common laboratory conditions?
Methodological Answer:
- Solubility: Piperidine hydrochlorides are typically soluble in polar aprotic solvents (e.g., DMSO, chloroform) but poorly soluble in hexane. For example, analogs in were dissolved in chloroform for reactions.
- Stability:
- Thermal Stability: Avoid prolonged heating >100°C; decomposition observed in similar compounds under reflux conditions .
- pH Sensitivity: Hydrochloride salts may hydrolyze in basic conditions. Store at pH 4–6 (e.g., ammonium acetate buffer, pH 6.5, as in ).
- Light Sensitivity: Store in amber vials at room temperature (as recommended in and ).
Advanced Question: How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting or IR peaks)?
Methodological Answer:
Contradictions often arise from:
- Dynamic Processes: Conformational exchange in piperidine rings (e.g., chair flipping) can broaden NMR peaks. Use variable-temperature NMR to identify exchange regimes .
- Tautomerism: Oxadiazole-hydroxyl tautomerism (e.g., ’s δ 14.9 ppm peak for =CH-OH) may require 2D NMR (e.g., NOESY) to confirm .
- Impurity Interference: Residual solvents (e.g., 1,4-dioxane in ) or unreacted reagents can produce extra peaks. Cross-check with LC-MS purity data .
Advanced Question: What strategies are recommended for analyzing trace impurities in this compound?
Methodological Answer:
- HPLC-MS: Use C18 columns with gradient elution (e.g., water-acetonitrile + 0.1% formic acid) to separate impurities. Monitor for:
- Elemental Analysis: Confirm Cl⁻ content (theoretical ~12.2% for C₁₁H₂₀ClN₃O). Deviations >0.3% indicate incomplete salt formation .
Advanced Question: How can computational modeling predict the reactivity of the oxadiazole-piperidine scaffold?
Methodological Answer:
- DFT Calculations: Optimize geometries at the B3LYP/6-31G(d) level to study:
- Molecular Docking: Screen against biological targets (e.g., enzymes with piperidine-binding pockets) using AutoDock Vina .
Advanced Question: What in vitro assays are suitable for studying this compound’s interactions with biological systems?
Methodological Answer:
- Cytotoxicity Assays: Use MTT or resazurin assays in cell lines (e.g., HEK293) at 1–100 µM concentrations.
- Receptor Binding Studies: Radioligand displacement assays (e.g., for GPCRs, given piperidine’s prevalence in receptor ligands) .
- Metabolic Stability: Incubate with liver microsomes (e.g., human CYP450 isoforms) and monitor degradation via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
